3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound with the molecular formula C18H14ClNO4 It is characterized by the presence of a chlorobenzyl group and an isoindoline-1,3-dione moiety
Preparation Methods
The synthesis of 3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the reaction of 3-chlorobenzyl alcohol with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .
Chemical Reactions Analysis
3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain proteases and kinases .
Comparison with Similar Compounds
3-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be compared with similar compounds such as:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar core structure but contains a reactive acyl chloride group instead of the ester linkage.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound features a methyl ester group, making it less reactive compared to the chlorobenzyl ester.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-13-5-3-4-12(10-13)11-24-16(21)8-9-20-17(22)14-6-1-2-7-15(14)18(20)23/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIJGJAHDZHNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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